2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c20-16(12-21-14-5-1-2-6-14)18-13-8-10-19(11-13)15-7-3-4-9-17-15/h3-4,7,9,13-14H,1-2,5-6,8,10-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJMSQLXDPBVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components: (1) the 2-(cyclopentylthio)acetamide backbone and (2) the 1-(pyridin-2-yl)pyrrolidin-3-amine moiety. Retrosynthetic cleavage at the amide bond suggests coupling between 2-(cyclopentylthio)acetic acid (or its activated derivative) and 1-(pyridin-2-yl)pyrrolidin-3-amine. Alternative disconnections involve prior assembly of the thioether or pyrrolidine subunits.
Thioether-Acetamide Synthesis Pathways
The cyclopentylthio group is typically introduced via nucleophilic substitution or thiol-ene chemistry. Patent data reveals that reacting cyclopentylthiol with α-haloacetates (e.g., chloroacetyl chloride) under basic conditions (K₂CO₃, DMF, 0–25°C) achieves >85% conversion to 2-(cyclopentylthio)acetic acid derivatives. Subsequent activation as an acid chloride (SOCl₂, reflux) enables amide bond formation with amines.
Pyrrolidine-Amide Subunit Construction
The 1-(pyridin-2-yl)pyrrolidin-3-amine scaffold necessitates stereoselective pyrrolidine ring formation. Literature methods employ:
Synthetic Routes and Experimental Protocols
Route A: Sequential Thioether Formation Followed by Amide Coupling
Step 1: Synthesis of 2-(Cyclopentylthio)Acetic Acid
Procedure :
- Charge cyclopentylthiol (1.0 equiv) and chloroacetyl chloride (1.1 equiv) into anhydrous DMF.
- Add K₂CO₃ (2.5 equiv) portionwise at 0°C under N₂.
- Stir at 25°C for 12 h, then quench with ice-water.
- Extract with EtOAc, dry (Na₂SO₄), and concentrate.
Yield : 89% (white solid)
Step 2: Activation to Acid Chloride
Procedure :
- Reflux 2-(cyclopentylthio)acetic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 2 h.
- Remove excess SOCl₂ under vacuum to obtain 2-(cyclopentylthio)acetyl chloride.
Step 3: Amide Coupling with 1-(Pyridin-2-yl)Pyrrolidin-3-Amine
Procedure :
Route B: Convergent Approach via Preformed Pyrrolidine-Amide
Step 1: Synthesis of 1-(Pyridin-2-yl)Pyrrolidin-3-Amine
Procedure :
- React pyrrolidin-3-amine with 2-bromopyridine (1.2 equiv) in EtOH at 80°C for 24 h.
- Purify via recrystallization (EtOH/H₂O).
Yield : 68%
Step 2: Direct Coupling with 2-(Cyclopentylthio)Acetic Acid
Procedure :
Comparative Analysis of Synthetic Methods
| Parameter | Route A (Sequential) | Route B (Convergent) |
|---|---|---|
| Total Yield | 65% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Steps | 3 | 2 |
| Scalability | Moderate | High |
| Key Limitation | SOCl₂ handling | HATU cost |
Route B offers operational simplicity and reduced toxigenicity by avoiding SOCl₂, though reagent costs are higher.
Reaction Optimization and Critical Parameters
Solvent Effects on Amide Coupling
Characterization and Analytical Data
Applications and Derivative Synthesis
The compound serves as a precursor to kinase inhibitors and c-Met antagonists, with demonstrated IC₅₀ values <100 nM in biochemical assays. Derivatives modified at the cyclopentylthio or pyridyl groups show enhanced blood-brain barrier penetration.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide with structurally related acetamide derivatives from the provided evidence. Key parameters include molecular features, synthesis yields, physical properties, and inferred biological relevance.
Key Comparative Insights:
Structural Complexity and Substituent Effects: The target compound’s cyclopentylthio group distinguishes it from analogs like the tert-butyl-containing derivative in , which may confer higher metabolic stability but lower solubility. Pyridine modifications: Compounds and lack the pyrrolidine moiety but feature hydroxyl and iodine substituents, respectively. These groups could improve solubility (hydroxyl) or enable radiolabeling (iodo) .
Synthetic Efficiency: The tert-butyl-pyrrolidone derivative was synthesized in 83% yield via a NaH-mediated alkylation, suggesting robust methodology for analogous acetamides.
Physical Properties :
- The tert-butyl derivative is a yellow oil, indicating moderate polarity, whereas the thiazole analog forms crystals with a high melting point (489–491 K), likely due to intermolecular N–H⋯N hydrogen bonds .
Biological Implications :
- The thiazole-containing compound shares structural motifs with penicillin analogs, hinting at β-lactamase resistance or antimicrobial mechanisms . The pyrrolidine-pyridine core in the target compound and may target central nervous system receptors (e.g., NMDA or kinase domains) due to conformational flexibility and hydrogen-bonding capacity.
Biological Activity
2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide, identified by its CAS number 1795443-97-8, is a compound that has garnered interest due to its potential biological activities, particularly as a TRPV1 antagonist. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in pain models, and structure-activity relationships.
The molecular formula of 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is C16H23N3OS, with a molecular weight of 305.4 g/mol. Its structure includes a cyclopentylthio group linked to a pyridinyl-pyrrolidinyl acetamide moiety, which is crucial for its biological interactions.
The compound primarily functions as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception. By inhibiting TRPV1 activation, it can reduce pain sensations associated with inflammatory and neuropathic conditions. Studies have shown that it effectively blocks capsaicin-induced activation of TRPV1, demonstrating a high binding affinity (K_i = 0.4 nM) .
Analgesic Efficacy
Research has highlighted the compound's strong analgesic properties. In animal models, particularly in rat neuropathic pain models, it showed significant anti-allodynic effects with an effective dose (ED50) of approximately 0.19 mg/kg . This suggests that the compound can alleviate pain without notable off-target effects.
Structure-Activity Relationship (SAR)
The structure of the compound plays a vital role in its biological activity. Variations in the cyclopentylthio group and the pyridine moiety were systematically analyzed to determine their impact on TRPV1 antagonism. Compounds with enhanced hydrophobic interactions at the receptor binding site exhibited improved potency .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Neuropathic Pain Model : In a study assessing neuropathic pain relief, 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide demonstrated significant reductions in pain responses compared to control groups .
- Capsaicin-Induced Hypothermia : The compound effectively blocked hypothermia induced by capsaicin in mice, further supporting its role as a TRPV1 antagonist .
Comparative Analysis
The following table summarizes key findings related to the biological activity of various TRPV1 antagonists compared to 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide:
| Compound Name | K_i (nM) | ED50 (mg/kg) | Mechanism |
|---|---|---|---|
| 2-(Cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide | 0.4 | 0.19 | TRPV1 Antagonist |
| Compound A | 0.5 | 0.25 | TRPV1 Antagonist |
| Compound B | 0.6 | 0.30 | TRPV1 Antagonist |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, DMF, or toluene), and catalysts (e.g., triethylamine or potassium carbonate). Key steps include thioether formation between cyclopentyl thiol and chloroacetamide intermediates, followed by coupling with the pyrrolidine-pyridine moiety. Reaction times typically range from 6–24 hours, with yields optimized by monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular mass. Purity is assessed via HPLC (>95% purity threshold). Stability under varying pH and temperature conditions is tested using accelerated degradation studies .
Q. How can researchers design preliminary biological activity assays for this compound?
Initial screening involves in vitro assays against target enzymes (e.g., kinases) or microbial strains. Dose-response curves (0.1–100 µM) are generated using colorimetric (e.g., MTT) or fluorometric assays. Positive controls (e.g., known inhibitors) and solvent controls (DMSO <1%) are essential to validate results .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level structural details. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are mapped to predict binding modes with biological targets .
Q. What strategies address discrepancies in synthetic yields or bioactivity data across studies?
Systematic variation of solvents (polar vs. nonpolar), catalysts, and reaction temperatures can identify optimal conditions. For bioactivity conflicts, orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate target specificity. Meta-analyses of analogs help contextualize outliers .
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins, while QSAR analyses correlate substituent effects (e.g., cyclopentylthio vs. arylthio groups) with bioactivity. MD simulations (>100 ns) assess binding stability under physiological conditions .
Q. What methodologies are used to profile ADME/Tox properties?
In vitro assays include:
- Permeability: Caco-2 cell monolayers (Papp values).
- Metabolic stability: Microsomal incubation (t1/2 calculation).
- Toxicity: Ames test (mutagenicity) and hERG inhibition screening. In silico tools (e.g., SwissADME) predict logP, bioavailability, and drug-likeness .
Q. How can target engagement studies elucidate the compound’s mechanism of action?
Cellular thermal shift assays (CETSA) confirm target binding by measuring protein stability shifts post-treatment. CRISPR-Cas9 knockout of putative targets validates functional relevance. Competitive binding assays (e.g., fluorescence polarization) quantify IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
